molecular formula C14H8F4N2O B10909526 3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B10909526
M. Wt: 296.22 g/mol
InChI Key: GCYJMRZWPJRWML-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities .

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine typically involves multi-component reactions. One approach employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions are designed to be efficient and scalable, providing moderate to good yields of the desired product. Industrial production methods may involve similar multi-component reactions with optimizations for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural similarity to DNA bases allows it to interfere with DNA replication and transcription processes, making it effective against certain types of cancer and viral infections . The pathways involved in its action include inhibition of specific enzymes and disruption of cellular processes.

Properties

Molecular Formula

C14H8F4N2O

Molecular Weight

296.22 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C14H8F4N2O/c1-7-6-10(14(16,17)18)11-12(20-21-13(11)19-7)8-2-4-9(15)5-3-8/h2-6H,1H3

InChI Key

GCYJMRZWPJRWML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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